2-Chloro-3,5-dimethoxypyridinehydrochloride
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Overview
Description
2-Chloro-3,5-dimethoxypyridinehydrochloride is a chemical compound with the molecular formula C7H9Cl2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5-dimethoxypyridinehydrochloride typically involves the chlorination of 3,5-dimethoxypyridine. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions include refluxing the mixture at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,5-dimethoxypyridinehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form 3,5-dimethoxypyridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 2-amino-3,5-dimethoxypyridine and 2-thio-3,5-dimethoxypyridine.
Oxidation Reactions: Products include 3,5-dimethoxy-2-pyridinecarboxaldehyde and 3,5-dimethoxy-2-pyridinecarboxylic acid.
Reduction Reactions: The major product is 3,5-dimethoxypyridine.
Scientific Research Applications
2-Chloro-3,5-dimethoxypyridinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Chloro-3,5-dimethoxypyridinehydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3,4-dimethoxypyridinehydrochloride
- 2-Chloro-3,5-dinitropyridine
- 2-Chloro-3,5-dimethylpyridine
Uniqueness
2-Chloro-3,5-dimethoxypyridinehydrochloride is unique due to its specific substitution pattern on the pyridine ring. The presence of both chlorine and methoxy groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility compared to similar compounds.
Properties
Molecular Formula |
C7H9Cl2NO2 |
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Molecular Weight |
210.05 g/mol |
IUPAC Name |
2-chloro-3,5-dimethoxypyridine;hydrochloride |
InChI |
InChI=1S/C7H8ClNO2.ClH/c1-10-5-3-6(11-2)7(8)9-4-5;/h3-4H,1-2H3;1H |
InChI Key |
OQPSILFSVATOCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)Cl)OC.Cl |
Origin of Product |
United States |
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